molecular formula C7H4Cl2O2S B14630237 3,5-Dichloro-2-sulfanylbenzoic acid CAS No. 57446-10-3

3,5-Dichloro-2-sulfanylbenzoic acid

Cat. No.: B14630237
CAS No.: 57446-10-3
M. Wt: 223.08 g/mol
InChI Key: NTWYUZIIPPHVBQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-sulfanylbenzoic acid is a substituted benzoic acid derivative featuring a carboxylic acid (–COOH) group at position 1, a sulfanyl (–SH) group at position 2, and two chlorine atoms at positions 3 and 5 on the benzene ring. This arrangement of electron-withdrawing substituents (Cl) and a thiol group imparts distinct electronic and steric properties to the molecule.

Properties

CAS No.

57446-10-3

Molecular Formula

C7H4Cl2O2S

Molecular Weight

223.08 g/mol

IUPAC Name

3,5-dichloro-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H4Cl2O2S/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,12H,(H,10,11)

InChI Key

NTWYUZIIPPHVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)S)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modifying their functions. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoic acid derivatives and heterocyclic compounds from the provided evidence, emphasizing substituent effects, physicochemical properties, and synthesis methodologies.

Substituent Effects and Functional Groups

  • 3,5-Dichloro-2-sulfanylbenzoic Acid : The combination of –COOH, –SH, and two Cl groups creates a highly polarized aromatic system. The electron-withdrawing Cl atoms increase acidity (predicted pKa ~1.5–2.5), while the –SH group offers redox activity.
  • Compounds 11a and 11b (): These thiazolo[3,2-a]pyrimidine derivatives feature cyano (–CN) and carbonyl (C=O) groups. Compound 11a includes electron-donating methyl groups (2,4,6-trimethylbenzylidene), reducing ring acidity, whereas 11b’s 4-cyano substituent is electron-withdrawing, analogous to Cl in the target compound .
  • Caffeic Acid (): A dihydroxy-substituted propenoic acid (3,4-dihydroxybenzeneacrylic acid) with antioxidant properties. Its –OH groups contribute to hydrogen bonding and lower acidity (pKa ~4.5) compared to the target compound’s –COOH and Cl substituents .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Notable Spectral Data (IR/NMR)
This compound* C₇H₄Cl₂O₂S Not reported –COOH, –SH, –Cl Predicted IR: ~2600 cm⁻¹ (S–H), ~1700 cm⁻¹ (C=O)
11a C₂₀H₁₀N₄O₃S 243–246 –CN, C=O, thiazole IR: 2,219 cm⁻¹ (CN); ¹H NMR: δ 2.24–7.94
11b C₂₂H₁₇N₃O₃S 213–215 –CN, C=O, thiazole IR: 2,209 cm⁻¹ (CN); ¹H NMR: δ 2.24–8.01
12 C₁₇H₁₀N₄O₃ 268–269 –CN, C=O, quinazoline IR: 2,220 cm⁻¹ (CN); ¹H NMR: δ 2.34–9.59
Caffeic Acid C₉H₈O₄ Yellow crystals –COOH, –OH, alkene IR: Broad ~3200 cm⁻¹ (OH), ~1680 cm⁻¹ (C=O)

*Theoretical molecular formula and spectral data inferred from structural analogs.

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